4-フルオロ-3-(トリフルオロメチル)ベンゾイルクロリド

概要

説明

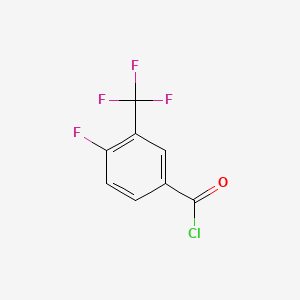

4-Fluoro-3-(trifluoromethyl)benzoyl chloride is a useful research compound. Its molecular formula is C8H3ClF4O and its molecular weight is 226.55 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Fluoro-3-(trifluoromethyl)benzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Fluoro-3-(trifluoromethyl)benzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-(trifluoromethyl)benzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

“4-フルオロ-3-(トリフルオロメチル)ベンゾイルクロリド”は、有機合成において重要な原料および中間体です . この化合物は、他の分子に4-フルオロ-3-(トリフルオロメチル)ベンゾイル基を導入するために使用でき、その後にさまざまな複雑な有機化合物を形成するさらなる反応を受けることができます。

医薬品

この化合物は、医薬品業界でも使用されています . 4-フルオロ-3-(トリフルオロメチル)ベンゾイル基は、医薬品化学において有用な部分になり得ます。なぜなら、フッ素原子は医薬品の生物活性を高めることが多いためです。

農薬

農薬の分野では、“4-フルオロ-3-(トリフルオロメチル)ベンゾイルクロリド”は、殺虫剤やその他の農薬製品の合成に使用できます . フッ素原子の存在により、これらの製品の有効性を高めることができます。

染料

この化合物は、染料業界で使用されています . これは、染料の合成に使用でき、4-フルオロ-3-(トリフルオロメチル)ベンゾイル基は、染料の色特性に寄与できます。

中間体の調製

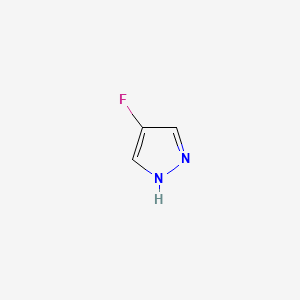

“3-(トリフルオロメチル)ベンゾイルクロリド”は、C-2およびC-3置換ピラゾロ[1,5-a]ピリミジンを合成するために必要な中間体の調製に使用されています . これらのピリミジンは、医薬品化学において重要な構造であり、多くの生物活性化合物に見られます。

フッ素化試薬

フッ素化化合物として、“4-フルオロ-3-(トリフルオロメチル)ベンゾイルクロリド”は、フッ素化試薬として使用できます . これにより、他の分子にフッ素原子を導入することができ、これはさまざまな化学反応において役立ちます。

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

将来の方向性

作用機序

Mode of Action

4-Fluoro-3-(trifluoromethyl)benzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. For instance, it can undergo Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride. For instance, the compound is known to react with water, liberating toxic gas . Therefore, it should be used in a well-ventilated area . Additionally, heating may cause expansion or decomposition leading to violent rupture of containers .

生化学分析

Biochemical Properties

4-Fluoro-3-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the hydroxyl groups of enzymes. These interactions can lead to the modification of enzyme activity or protein function, making 4-Fluoro-3-(trifluoromethyl)benzoyl chloride a valuable tool in biochemical research and drug development .

Cellular Effects

The effects of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of proteins by 4-Fluoro-3-(trifluoromethyl)benzoyl chloride can disrupt normal cellular signaling, leading to changes in gene expression and metabolic flux. These alterations can have downstream effects on cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4-Fluoro-3-(trifluoromethyl)benzoyl chloride exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This covalent modification can alter the conformation and activity of the target biomolecule, resulting in changes in cellular function. Additionally, 4-Fluoro-3-(trifluoromethyl)benzoyl chloride can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride can change over time due to its stability and degradation. This compound is sensitive to moisture and reacts with water, leading to the formation of hydrolysis products. Over time, these degradation products can accumulate and influence the long-term effects of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity. At high doses, 4-Fluoro-3-(trifluoromethyl)benzoyl chloride can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

4-Fluoro-3-(trifluoromethyl)benzoyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that can be further processed by cellular enzymes. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Fluoro-3-(trifluoromethyl)benzoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride into cells, while binding to intracellular proteins can sequester the compound in certain cellular compartments .

Subcellular Localization

The subcellular localization of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the activity and function of the compound, as it interacts with different biomolecules within these compartments. For instance, localization to the nucleus can enable 4-Fluoro-3-(trifluoromethyl)benzoyl chloride to modify transcription factors and influence gene expression, while localization to the mitochondria can impact cellular energy metabolism .

特性

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-6(10)5(3-4)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUDISZQHCHGLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217857 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-56-4 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。